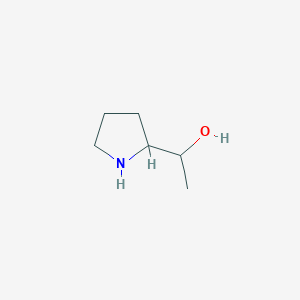

1-Pyrrolidin-2-yl-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds structurally related to 1-Pyrrolidin-2-yl-ethanol often involves catalytic processes or multi-step organic reactions. For instance, the hydrogenation of pyrrole derivatives, such as 1-methyl-2-pyrrole ethanol, has been achieved using a carbon-supported palladium catalyst under mild conditions, leading to products like 1-methyl-2-pyrrolidine ethanol. This process demonstrates the feasibility of obtaining 1-Pyrrolidin-2-yl-ethanol derivatives through catalytic hydrogenation (Hegedu˝s, Máthé, & Tungler, 1996)(Hegedu˝s et al., 1996).

Molecular Structure Analysis

The molecular structure of 1-Pyrrolidin-2-yl-ethanol and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction analysis plays a crucial role in determining the precise arrangement of atoms within these molecules, revealing how intermolecular interactions, such as hydrogen bonding, influence their stability and reactivity. For example, the crystal structure of [2-({4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]phenyl}(methyl)amino)ethanol-κ3 N,N′,N′′]bis(thiocyanato-κN)zinc N,N-dimethylformamide monosolvate was determined, highlighting the complex geometry around the zinc atom and the role of hydrogen bonding in the crystal packing (Wang, Pan, Song, & Li, 2014)(Wang et al., 2014).

Chemical Reactions and Properties

1-Pyrrolidin-2-yl-ethanol undergoes various chemical reactions that demonstrate its versatility as a reactant. For instance, its derivatives can participate in Knoevenagel condensation reactions, leading to the formation of compounds with double bonds, or in hydrogenation reactions to produce saturated compounds. These reactions underscore the compound's utility in synthetic chemistry for constructing complex molecules with specific configurations and functional groups.

Physical Properties Analysis

The physical properties of 1-Pyrrolidin-2-yl-ethanol, such as its boiling point, melting point, and solubility, are crucial for its application in synthesis and formulation processes. Understanding these properties helps in optimizing reaction conditions and in the purification of the compound and its derivatives. The physical interactions between molecules, evidenced by phenomena such as excess molar enthalpies in mixtures, provide insight into the compound's behavior in solution (Mehta, Chauhan, & Triphati, 1997)(Mehta et al., 1997).

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates : Hegedu˝s et al. (1996) demonstrated that the hydrogenation of 1-methyl-2-pyrrole ethanol leads to 1-methyl-2-pyrrolidine ethanol, an important pharmaceutical intermediate. This process, involving carbon-supported palladium catalysts, showcases the industrial feasibility of producing valuable intermediates (Hegedu˝s, Máthé, & Tungler, 1996).

Protecting Groups in Polymer Chemistry : Elladiou and Patrickios (2012) found that 2-(pyridin-2-yl)ethanol serves as an effective protecting group for methacrylic acid (MAA), which can be selectively removed post-polymerization. This discovery is significant for polymer chemistry, given the stability of this group under various conditions (Elladiou & Patrickios, 2012).

Thermodynamic Properties : Mehta, Chauhan, and Triphati (1997) studied the excess molar enthalpies of mixtures involving pyrrolidin-2-one with various alcohols, providing insights into specific interactions at a molecular level. This research is valuable in understanding the thermodynamic properties of mixtures involving pyrrolidine derivatives (Mehta, Chauhan, & Triphati, 1997).

Organic Synthesis and Catalysis : A study by Greco et al. (2016) on the synthesis of a (S)-5-(pyrrolidin-2-yl)-1H-tetrazole organocatalyst, which was then used for the asymmetric aldol reaction in water–ethanol solvent, showcases the potential of pyrrolidine derivatives in catalysis and organic synthesis (Greco et al., 2016).

Chemical Sensing : Qiu (2012) synthesized a compound involving 1-(1-methyl-1H-pyrrol-2-yl)-2-(4'-methyl-2,2'-bipyridin-4-yl)ethanol and evaluated its utility as a selective chemosensor for Eu3+, demonstrating the role of pyrrolidine derivatives in chemical sensing applications (Qiu, 2012).

Solubility and Thermodynamic Studies : Duan et al. (2015) conducted a comprehensive study on the solubility of (2S)-pyrrolidine-2-carboxylic acid in various alcohols and water–alcohol mixtures, providing valuable data for understanding the solubility behavior of pyrrolidine derivatives (Duan et al., 2015).

Safety And Hazards

Direcciones Futuras

Pyrrolidine compounds, including 1-Pyrrolidin-2-yl-ethanol, have significant potential in pharmacology and medicinal chemistry . They can be used to design new compounds with different biological profiles . The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .

Propiedades

IUPAC Name |

1-pyrrolidin-2-ylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(8)6-3-2-4-7-6/h5-8H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBYUZARWOFDSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyrrolidin-2-yl-ethanol | |

CAS RN |

63848-93-1 |

Source

|

| Record name | 1-(pyrrolidin-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B1147696.png)